molecular formula C21H19N3O5 B6541842 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1058198-07-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No. B6541842
CAS RN: 1058198-07-4
M. Wt: 393.4 g/mol
InChI Key: ILPHNYWGASCVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography or nuclear magnetic resonance (NMR) to determine the 3D arrangement of atoms in a molecule . Computational methods can also be used to predict molecular structures.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include understanding the reaction mechanisms, the conditions needed for the reaction, and the products formed .


Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity. Techniques like mass spectrometry or infrared spectroscopy might be used to analyze the compound’s chemical properties .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems and produces its effects .

Safety and Hazards

Safety analysis involves understanding the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-27-16-5-2-14(3-6-16)17-11-21(26)24(13-22-17)12-20(25)23-15-4-7-18-19(10-15)29-9-8-28-18/h2-7,10-11,13H,8-9,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPHNYWGASCVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

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